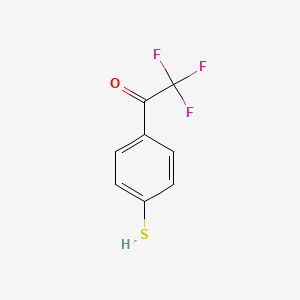

4-(Trifluoroacetyl)thiophenol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-1-(4-sulfanylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3OS/c9-8(10,11)7(12)5-1-3-6(13)4-2-5/h1-4,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHVYFEZEKOHGOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(F)(F)F)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70519452 | |

| Record name | 2,2,2-Trifluoro-1-(4-sulfanylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70519452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86988-51-4 | |

| Record name | 2,2,2-Trifluoro-1-(4-sulfanylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70519452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Mercaptotrifluoroacetophenone: Chemical Identity, Photochemistry, and Application in Photoaffinity Labeling

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper

Executive Summary

In the realm of chemical biology and drug discovery, identifying the precise molecular targets of small-molecule ligands is a paramount challenge. Photoaffinity labeling (PAL) has emerged as a cornerstone technology to map these interactomes by covalently capturing transient ligand-protein interactions. 4-Mercaptotrifluoroacetophenone (CAS: 86988-51-4) is a highly specialized, bifunctional building block designed specifically for the modular synthesis of PAL probes.

By combining a highly nucleophilic thiol handle with a photoreactive trifluoroacetophenone (TFAP) moiety, this compound allows researchers to seamlessly append a robust cross-linking group onto complex pharmacophores. This whitepaper details the chemical identity, mechanistic photochemistry, and field-proven experimental protocols for utilizing 4-mercaptotrifluoroacetophenone in advanced proteomics and target deconvolution workflows.

Chemical Identity and Quantitative Properties

4-Mercaptotrifluoroacetophenone is a thiophenol derivative characterized by a para-substituted trifluoroacetyl group. The presence of the electron-withdrawing trifluoroacetyl group significantly lowers the pKa of the thiol, making it exceptionally reactive toward electrophiles at physiological pH.

Table 1: Chemical Properties and Synonyms

| Property | Value / Description |

| CAS Number | 86988-51-4[1] |

| Primary Name | 4-(Trifluoroacetyl)thiophenol[1] |

| Common Synonyms | 1-(4-mercaptophenyl)-2,2,2-trifluoroethanone; p-mercaptotrifluoroacetophenone; 2,2,2-Trifluoro-1-(4-sulfanylphenyl)ethanone[2][3] |

| Molecular Formula | C₈H₅F₃OS[2] |

| Molecular Weight | 206.18 g/mol |

| Conjugation Handle | Aryl Thiol (-SH) |

| Photoreactive Group | Trifluoroacetophenone (TFAP) |

| Activation Wavelength | ~350 nm - 365 nm (UVA)[4] |

Mechanistic Grounding: The Photochemistry of TFAP

To effectively utilize 4-mercaptotrifluoroacetophenone, one must understand the causality behind its structural design. Why use a trifluoroacetophenone rather than a standard acetophenone or benzophenone?

The selection of the trifluoromethyl (CF₃) group is driven by its strong electron-withdrawing nature. Upon irradiation with UVA light (~350 nm), the carbonyl oxygen undergoes an

The CF₃ group serves two critical mechanistic functions:

-

Electrophilic Enhancement: It increases the electrophilicity of the carbonyl carbon, which accelerates the insertion of the diradical into unactivated C-H bonds (such as the Hγ and Hε positions of methionine or Cα-H of aliphatic amino acids) of the target protein[4].

-

Prevention of Rearrangement: Unlike aromatic azides or diazirines which can undergo internal skeletal rearrangements (e.g., forming dehydroazepines) that dilute cross-linking efficiency, the TFAP diradical is structurally restricted, ensuring a higher fidelity of direct target insertion[5].

Photochemical activation of trifluoroacetophenone and subsequent protein cross-linking.

Comparative Analysis of Photoreactive Groups

When designing a PAL probe, the choice of the photoreactive warhead dictates the success of the target identification. Table 2 summarizes why TFAP (derived from 86988-51-4) is often chosen over traditional groups.

Table 2: Comparison of Common PAL Warheads

| Feature | Trifluoroacetophenone (TFAP) | Benzophenone (BP) | Aryl Azide | Aliphatic Diazirine |

| Reactive Intermediate | Triplet Ketyl Diradical | Triplet Ketyl Diradical | Singlet Nitrene | Carbene |

| Activation Wavelength | ~350 nm | ~350 - 365 nm | ~250 - 300 nm | ~350 nm |

| Steric Bulk | Moderate | High | Low | Very Low |

| Cross-linking Yield | High (CF₃ enhanced) | Moderate | Low (prone to rearrangement) | Moderate |

| Reversibility | Reversibly activatable | Reversibly activatable | Irreversible | Irreversible |

| Water Stability | Excellent | Excellent | Poor (light sensitive) | Good |

Experimental Protocol: Synthesis and Application of a TFAP Probe

The 4-mercapto handle of 86988-51-4 allows for highly orthogonal, late-stage functionalization of complex ligands. The most robust method is the Thiol-Michael Addition to a maleimide-functionalized ligand.

Self-Validating Synthesis of the PAL Probe

Note: The causality behind using pH 7.2 buffer is to ensure the thiophenol (pKa ~6.5) is fully deprotonated for rapid nucleophilic attack, while preventing the hydrolysis of the maleimide ring, which occurs rapidly above pH 8.0.

-

Preparation: Dissolve the maleimide-functionalized ligand (1.0 eq) and 4-mercaptotrifluoroacetophenone (1.2 eq) in a degassed mixture of DMF and 100 mM Sodium Phosphate buffer (pH 7.2) (1:1 v/v).

-

Reaction: Stir the mixture at room temperature for 2 hours in the dark.

-

Self-Validation (Ellman’s Assay): To ensure complete consumption of the maleimide, perform an Ellman's test (DTNB). A persistent yellow color indicates excess free thiol, confirming the limiting maleimide reagent has been fully consumed.

-

Purification: Isolate the thioether conjugate via semi-preparative Reverse-Phase HPLC (Water/Acetonitrile with 0.1% TFA). Lyophilize to obtain the pure TFAP-probe.

Photoaffinity Labeling (PAL) Workflow

To ensure scientific integrity, every PAL experiment must include a "No-UV" control to differentiate non-specific binding from true photochemical cross-linking.

-

Incubation: Incubate the TFAP-probe (1–10 µM) with the target cell lysate or purified protein in binding buffer (e.g., PBS, pH 7.4) for 30 minutes at 4°C to allow equilibrium binding.

-

Irradiation: Transfer the samples to a pre-chilled 96-well plate. Irradiate using a 365 nm LED array (e.g., 100 W) at a distance of 5 cm for 15 minutes on ice. Causality: Performing this on ice prevents thermal degradation of the protein and reduces non-specific diffusion-based cross-linking.

-

Enrichment & Analysis: Denature the proteins using 1% SDS. If the probe contains a biotin tag, enrich the cross-linked complexes using Streptavidin-agarose beads. Elute and analyze via LC-MS/MS or Western Blot.

Workflow for generating and utilizing a TFAP-based photoaffinity probe.

Conclusion

4-Mercaptotrifluoroacetophenone (CAS: 86988-51-4) represents a highly efficient, modular tool for chemical biologists. By leveraging the predictable photochemistry of the trifluoroacetophenone diradical and the orthogonal reactivity of the aryl thiol, researchers can rapidly transform known ligands into powerful photoaffinity probes. Strict adherence to pH control during synthesis and temperature control during UV irradiation ensures the generation of high-fidelity interactome data essential for modern drug discovery.

References

-

AA Blocks. "86988-51-4 | MFCD12547945 - 2,2,2-Trifluoro-1-(4-sulfanylphenyl)ethanone." AA Blocks Catalog. Available at:[Link]

-

Ota, E., et al. "Thienyl-Substituted α-Ketoamide: A Less Hydrophobic Reactive Group for Photo-Affinity Labeling." ACS Chemical Biology, 2018. Available at:[Link]

-

Preston, G. W., et al. "Charting the Chemical and Mechanistic Scope of Light-Triggered Protein Ligation." JACS Au, 2022. Available at:[Link]

Sources

Technical Guide: Comparative Analysis of Fluorinated Thiophenols in Drug Discovery

The following technical guide provides an in-depth comparison of 4-(trifluoroacetyl)thiophenol and 4-(trifluoromethyl)thiophenol .

Executive Summary

This guide analyzes the structural, electronic, and reactive divergences between 4-(trifluoromethyl)thiophenol (Structure A) and This compound (Structure B).[1][2] While both compounds share a para-substituted thiophenol core, the insertion of a carbonyl group in the trifluoroacetyl moiety fundamentally alters the molecule's utility.

-

4-(Trifluoromethyl)thiophenol: A stable, lipophilic building block used to enhance metabolic stability and membrane permeability.[1][2]

-

This compound: A highly reactive, electrophilic "warhead" capable of reversible covalent inhibition of serine hydrolases and proteases.[1]

Molecular Architecture & Electronic Properties[1]

The primary distinction lies in the electronic influence of the para-substituent.[2] The trifluoromethyl group (

Comparative Physicochemical Data

| Property | 4-(Trifluoromethyl)thiophenol | This compound |

| CAS Number | 825-83-2 | 86988-51-4 |

| Structure | ||

| Hammett Constant ( | 0.54 | ~0.65 - 0.80 (Est.)[1][2] |

| Thiol pKa (Predicted) | ~5.6 - 5.9 | ~4.8 - 5.2 |

| Electronic Effect | Inductive (-I) | Resonance (-R) & Inductive (-I) |

| Water Reactivity | Inert (Hydrophobic) | High (Forms gem-diol hydrate) |

| Primary Utility | Bioisostere / Metabolic Blocker | Covalent Inhibitor Warhead |

Electronic Mechanism Visualization

The following diagram illustrates the resonance stabilization of the thiolate anion, highlighting why the trifluoroacetyl derivative is significantly more acidic.

Reactivity Profile & Synthetic Utility[3]

4-(Trifluoromethyl)thiophenol: The Stable Shield

This compound is chemically robust.[1][2] The

-

Reactivity: The thiol group is a nucleophile.[1] It participates in

reactions, thioester formation, and palladium-catalyzed C-S couplings (Buchwald-Hartwig).[1][2] -

Drug Design Role: Increases lipophilicity (

) to improve blood-brain barrier (BBB) penetration.[1][2]

This compound: The Reactive Warhead

The ketone carbonyl is activated by the adjacent electron-withdrawing

-

Hydration: In aqueous media, it exists in equilibrium with its gem-diol form:

.[1][2] -

Covalent Inhibition: The carbonyl carbon can accept a nucleophilic attack from a serine hydroxyl group in an enzyme active site, forming a stable hemiketal transition-state mimic.[1][2]

-

Thiol Reactivity: The thiol is highly acidic and prone to rapid oxidation to disulfide if not handled under inert atmosphere.[1]

Experimental Protocols

Protocol A: Synthesis of 4-(Trifluoromethyl)thiophenol (Standard)

Applicable for generating the stable building block. Mechanism: Reduction of sulfonyl chloride.[1][2]

-

Reagents: 4-(Trifluoromethyl)benzenesulfonyl chloride (1.0 eq), Triphenylphosphine (

, 3.5 eq), Dichloromethane (DCM), Water.[1] -

Procedure:

-

Safety Note: Product has a potent stench.[1][3][4] Use bleach to neutralize glassware.[1]

Protocol B: Synthesis of this compound (Specialized)

Applicable for the reactive ketone derivative. Note: The ketone is sensitive to strong hydride reducing agents.

Mechanism: Nucleophilic Aromatic Substitution (

-

Reagents: 4'-Fluoro-2,2,2-trifluoroacetophenone (1.0 eq), Sodium Hydrosulfide (NaSH, 1.2 eq), DMF (anhydrous).[1][2]

-

Procedure:

-

Step 1: Dissolve 4'-Fluoro-2,2,2-trifluoroacetophenone in dry DMF (0.5 M) under Argon. Note: The -COCF3 group activates the ring for

.[2] -

Step 2: Cool to -10°C. Add NaSH hydrate portion-wise.

-

Step 3: Stir at 0°C for 1 hour. Do not heat (prevents polymerization/degradation).[1]

-

Step 4: Quench with dilute HCl (pH ~3).

-

Step 5: Extract with Ethyl Acetate.[1] Wash with water x3 to remove DMF.[1]

-

Step 6: Concentrate under reduced pressure.

-

-

Storage: Store at -20°C under Argon. The compound exists in equilibrium with its hydrate if exposed to moisture.[1]

Safety & Handling

| Hazard Category | 4-(Trifluoromethyl)thiophenol | This compound |

| Inhalation | Toxic.[1][2] Severe respiratory irritant.[1] | Toxic.[1][3][5][6][7] Potential sensitizer.[1][5][6] |

| Skin Contact | Corrosive / Irritant.[1] | Irritant.[1] Can bind skin proteins.[1] |

| Odor | High (Stench).[1] | High (Stench).[1][5][6] |

| Stability | Stable at RT.[1][3] | Hygroscopic.[1] Store cold/dry. |

| Neutralization | 5% Sodium Hypochlorite (Bleach).[1] | 5% Sodium Hypochlorite (Bleach).[1] |

Critical Handling Rule: Do not use strong nucleophilic bases (e.g., NaOH, NaOMe) with This compound for extended periods, as the trifluoroacetyl group can undergo haloform-type cleavage or extensive hydrate formation that complicates isolation.[1][2]

References

-

ChemicalBook. (2025).[1] 4-(Trifluoromethyl)thiophenol Properties and Safety. Retrieved from [1][2]

-

National Institutes of Health (NIH) - PubChem. (2025).[1][2] 4-(Trifluoromethyl)benzenethiol Compound Summary. Retrieved from [1][2]

-

Sigma-Aldrich. (2025).[1][2] 4-(Trifluoromethyl)thiophenol Product Specification. Retrieved from [1][2]

-

TargetMol. (2025). Covalent Inhibitor Library and Warhead Mechanisms.[1] Retrieved from

-

GuideChem. (2025).[1] 4-(Trifluoromethyl)thiophenol CAS 825-83-2 Details.[1][2][8] Retrieved from [1][2]

-

Amfluoro. (2025).[1] this compound CAS 86988-51-4.[1][2][9] Retrieved from [1][2]

Sources

- 1. 4-(Trifluoromethyl)thiophenol | C7H5F3S | CID 136653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Thiophenol CAS#: 108-98-5 [m.chemicalbook.com]

- 4. Thiophenol | C6H5SH | CID 7969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. homepages.bluffton.edu [homepages.bluffton.edu]

- 6. homepages.bluffton.edu [homepages.bluffton.edu]

- 7. bachem.com [bachem.com]

- 8. 4-(TRIFLUOROMETHYL)THIOPHENOL price,buy 4-(TRIFLUOROMETHYL)THIOPHENOL - chemicalbook [chemicalbook.com]

- 9. amfluoro.com [amfluoro.com]

Reactivity of trifluoroacetyl group in thiophenol derivatives

The Reactivity of the Trifluoroacetyl Group in Thiophenol Derivatives: Mechanisms, Kinetics, and Synthetic Applications

Executive Summary

The trifluoroacetyl group (

This whitepaper provides an in-depth analysis of the causality behind these reactivity profiles, supported by self-validating experimental protocols and quantitative kinetic data.

Structural and Electronic Foundations

To understand the reactivity of the trifluoroacetyl group in thiophenol derivatives, one must analyze the molecular orbital interactions and inductive forces at play.

S-Linked Derivatives: S-Phenyl Trifluorothioacetate

Thioesters are inherently more reactive toward nucleophilic acyl substitution than their oxygen counterparts. In S-phenyl trifluorothioacetate (

-

Orbital Mismatch (Ground-State Destabilization): The

lone pair orbitals of the sulfur atom are larger and more diffuse than the -

Inductive Withdrawal: The strongly electronegative trifluoromethyl group (

effect) pulls electron density away from the carbonyl carbon, rendering it highly electrophilic and susceptible to attack by even weak nucleophiles. -

Leaving Group Excellence: Upon formation of the tetrahedral intermediate, the collapse of the intermediate is driven by the expulsion of the thiophenolate anion (

). Because thiophenol is relatively acidic (

C-Linked Derivatives: this compound

When the trifluoroacetyl group is bonded directly to the aromatic ring, the reactivity shifts from acyl transfer to hyper-electrophilic ketone chemistry and electronic crosstalk.

-

Ketone Hyper-Electrophilicity: Unlike standard acetophenones, the carbonyl carbon in this compound is highly electron-deficient. It readily undergoes hydration to form stable gem-diols or reacts with thiols to form hemithioacetals.

-

Thiol Acidification: The

group exerts both strong inductive (

Caption: Electronic withdrawal pathways in this compound.

Applications in Peptide Synthesis and Surface Chemistry

The unique reactivity of trifluoroacetylated thiophenols has solved several critical bottlenecks in complex synthesis.

Solid-Phase Peptide Synthesis (SPPS): During the cleavage of peptides from resins using trifluoroacetic acid (TFA), extraneous trifluoroacetoxymethyl groups can generate highly reactive trifluoroacetyl cations, leading to unwanted N-trifluoroacetylation of the peptide chain[2]. Thiophenol is frequently added to the cleavage cocktail as a highly nucleophilic scavenger. It intercepts these cations, transiently forming S-phenyl trifluorothioacetate, which is subsequently washed away, thereby protecting the peptide[3].

Surface Functionalization: In materials science, trifluoroacetyl thioester head groups are utilized to form self-assembled monolayers (SAMs). The trifluoroacetyl group acts as a robust protecting group for the thiol. Once the SAM is formed, the trifluoroacetyl group can be mildly deprotected to reveal a highly reactive free thiol surface for subsequent biochemical immobilization[4].

Quantitative Reactivity Profiling

The synthetic utility of S-phenyl trifluorothioacetate lies in its ability to selectively trifluoroacetylate amines under extremely mild conditions, avoiding the harsh acidity and exothermic nature of Trifluoroacetic Anhydride (TFAA)[5].

Table 1: Comparative Acylating Power of Trifluoroacetyl Donors toward Benzylamine

| Acylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Primary Byproduct |

| S-Phenyl trifluorothioacetate | DCM | 25 | 0.5 | >95 | Thiophenol ( |

| Ethyl trifluoroacetate | Ethanol | 80 | 12.0 | 75 | Ethanol ( |

| Trifluoroacetic anhydride | DCM | 0 | 1.0 | 85* | TFA ( |

*Note: TFAA reactions often suffer from lower yields of the desired product if the liberated TFA is not strictly buffered, as TFA protonates the nucleophilic amine, stalling the reaction.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is provided for every critical step.

Protocol 1: Synthesis of S-Phenyl Trifluorothioacetate

Objective: Generate the reactive thioester while preventing premature hydrolysis.

-

Preparation: In an oven-dried 50 mL round-bottom flask under an argon atmosphere, dissolve thiophenol (10 mmol) in anhydrous dichloromethane (DCM, 20 mL).

-

Causality: Argon and anhydrous DCM are mandatory because the ultimate product is highly susceptible to nucleophilic attack by ambient moisture.

-

-

Activation: Add triethylamine (TEA, 11 mmol) and cool the mixture to 0 °C in an ice bath.

-

Causality: TEA deprotonates the thiol to form the highly nucleophilic thiophenolate anion. Cooling mitigates the exothermic reaction that will occur upon anhydride addition.

-

-

Acylation: Dropwise add trifluoroacetic anhydride (TFAA, 11 mmol) over 10 minutes.

-

Validation Checkpoint: After 30 minutes, monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/EtOAc (9:1). The reaction is self-validating when the UV-active thiophenol spot (

) disappears, and the distinct, pungent odor of free thiophenol is replaced by a sharper, ester-like scent. -

Workup: Quench with ice-cold water (10 mL). Extract the organic layer, wash with cold brine, dry over anhydrous

, and concentrate under reduced pressure to yield the thioester.

Protocol 2: Mild N-Trifluoroacetylation of a Sensitive Amine

Objective: Transfer the trifluoroacetyl group to a primary amine without acidic degradation.

-

Reaction Setup: Dissolve the target amine (5 mmol) in DCM (10 mL) at room temperature.

-

Acyl Transfer: Add S-phenyl trifluorothioacetate (5.2 mmol) in one portion. No external base is required.

-

Causality: The leaving group (thiophenol) is weakly acidic and poorly nucleophilic at neutral pH, meaning it will not interfere with the newly formed trifluoroacetamide, unlike the TFA byproduct generated when using TFAA.

-

-

Validation Checkpoint: The reaction mixture will gradually develop the characteristic scent of liberated thiophenol, serving as a real-time, olfactory indicator of acyl transfer progression.

Caption: Mechanism of acyl transfer from S-phenyl trifluorothioacetate to an amine.

Conclusion

The reactivity of the trifluoroacetyl group in thiophenol derivatives represents a masterclass in physical organic chemistry. By exploiting the orbital mismatch and leaving group capabilities of S-linked derivatives, chemists can execute highly efficient acyl transfers. Conversely, leveraging the extreme electron-withdrawing nature of C-linked derivatives allows for the precise tuning of thiol

References

-

Trifluoroacetamides - Organic Chemistry Portal Source: Organic Chemistry Portal (Katritzky et al., Synthesis 1999) URL:[Link][5]

-

Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis Source: PubMed / National Institutes of Health (NIH) URL:[Link][2]

-

Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis Source: ResearchGate URL:[Link][3]

-

Chemistry of peptide synthesis Source: St. Petersburg State University (SPBU) URL:[Link][1]

-

Selective Biochemical Interactions Studied by an Ultra High Frequency Acoustic Wave Device Source: Bibliothèque et Archives Canada URL:[Link][4]

Sources

An In-depth Technical Guide to the Acidity and pKa of 4-(Trifluoroacetyl)thiophenol

A Senior Application Scientist's Synthesis of Theory, Estimation, and Experimental Validation for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the acidity and pKa of 4-(Trifluoroacetyl)thiophenol, a compound of interest in medicinal chemistry and materials science. By integrating principles of physical organic chemistry with practical experimental methodologies, this document serves as an in-depth resource for researchers, scientists, and drug development professionals. The guide elucidates the theoretical underpinnings of thiophenol acidity, offers a reasoned estimation of the pKa of this compound using the Hammett equation, and provides a detailed, self-validating protocol for its experimental determination via spectrophotometric pH titration.

Introduction: The Significance of Thiophenol Acidity

Thiophenols and their derivatives are a critical class of organic compounds, playing pivotal roles as synthetic intermediates, components of biologically active molecules, and ligands in catalysis. The acidity of the thiol group (-SH), quantified by its pKa value, is a fundamental determinant of its chemical reactivity and biological function. The pKa dictates the extent of ionization at a given pH, which in turn governs the nucleophilicity of the resulting thiophenolate anion (ArS⁻). A thorough understanding of the factors influencing thiophenol pKa is therefore essential for predicting reaction outcomes, designing novel therapeutics, and engineering advanced materials.

This guide focuses specifically on this compound, a molecule featuring a potent electron-withdrawing trifluoroacetyl group at the para position. This substituent is anticipated to significantly impact the acidity of the thiol proton, a hypothesis that will be explored through both theoretical estimation and a proposed experimental validation.

Theoretical Framework: Factors Governing Thiophenol Acidity

The acidity of thiophenol is considerably greater than that of its oxygen analog, phenol (pKa of thiophenol ≈ 6.6, phenol ≈ 10.0 in water).[1] This difference is primarily attributed to two factors:

-

Weaker S-H Bond: The sulfur-hydrogen bond is weaker than the oxygen-hydrogen bond due to the larger atomic radius of sulfur and the consequently poorer orbital overlap with hydrogen. This facilitates the heterolytic cleavage of the S-H bond.

-

Greater Stability of the Thiophenolate Anion: The larger size of the sulfur atom allows for better delocalization of the negative charge in the thiophenolate anion through the aromatic ring.

The acidity of substituted thiophenols is further modulated by the electronic effects of the substituents on the aromatic ring. These effects are broadly categorized as inductive and resonance effects.

-

Inductive Effects (-I/+I): These are transmitted through the sigma bonds and are dependent on the electronegativity of the atoms. Electron-withdrawing groups with a -I effect, such as halogens and the trifluoroacetyl group, pull electron density away from the aromatic ring, stabilizing the thiophenolate anion and thereby increasing acidity (lowering the pKa).

-

Resonance Effects (-M/+M): These effects involve the delocalization of electrons through the pi system of the aromatic ring. Electron-withdrawing groups with a -M effect, such as nitro and carbonyl groups, can delocalize the negative charge of the thiophenolate anion onto the substituent, leading to significant stabilization and a marked increase in acidity.

The trifluoroacetyl group (-COCF₃) is a powerful electron-withdrawing group due to both a strong -I effect from the highly electronegative fluorine atoms and a -M effect from the carbonyl group.

Estimation of pKa: The Hammett Equation

The Hammett equation is a linear free-energy relationship that quantitatively describes the effect of meta- and para-substituents on the reactivity of benzene derivatives.[2] It is a powerful tool for predicting reaction rates and equilibrium constants, including acid dissociation constants. The equation is expressed as:

log(K/K₀) = ρσ

or, in terms of pKa:

pKa = pKa₀ - ρσ

where:

-

pKa is the acid dissociation constant of the substituted compound.

-

pKa₀ is the acid dissociation constant of the unsubstituted parent compound (thiophenol).

-

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. For the ionization of thiophenols in water, ρ is approximately 2.5.

-

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

Using the Hammett equation, we can estimate the pKa of this compound:

pKa(estimated) = pKa(thiophenol) - ρ * σp(4-COCF₃) pKa(estimated) ≈ 6.6 - 2.5 * (0.85) pKa(estimated) ≈ 4.5

This estimation suggests that this compound is a significantly stronger acid than thiophenol.

Data Summary: pKa Values and Hammett Constants

| Compound | Substituent | σp | pKa (experimental) | pKa (estimated) |

| Thiophenol | -H | 0.00 | 6.62[1] | - |

| 4-Methylthiophenol | -CH₃ | -0.17 | 6.82 | - |

| 4-Chlorothiophenol | -Cl | +0.23 | 6.14 | - |

| 4-Acetylthiophenol | -COCH₃ | +0.50[3] | ~5.3 | - |

| This compound | -COCF₃ | ~+0.85 (estimated) | - | ~4.5 |

Experimental Determination of pKa: A Self-Validating Protocol

The pKa of this compound can be reliably determined experimentally using spectrophotometric pH titration. This method is based on the principle that the neutral thiol (ArSH) and its conjugate base, the thiophenolate anion (ArS⁻), exhibit distinct ultraviolet-visible (UV-Vis) absorption spectra.[4][5] By measuring the absorbance of a solution at a specific wavelength as a function of pH, a titration curve can be generated from which the pKa can be accurately determined.

Principle of the Method

The equilibrium between the thiol and thiophenolate is governed by the Henderson-Hasselbalch equation:

pH = pKa + log([ArS⁻]/[ArSH])

At the pKa, the concentrations of the acidic and basic forms are equal ([ArS⁻] = [ArSH]), and the pH of the solution is equal to the pKa. The absorbance of the solution at a given wavelength is the sum of the absorbances of the two species. By monitoring the change in absorbance at a wavelength where the two species have significantly different molar absorptivities, the pKa can be determined.

Experimental Workflow

Caption: Workflow for spectrophotometric pKa determination.

Detailed Step-by-Step Methodology

Materials and Reagents:

-

This compound (synthesized or commercially available)

-

Spectrophotometric grade methanol or ethanol

-

Deionized water

-

A series of buffer solutions covering the pH range of approximately 3 to 6 (e.g., citrate or acetate buffers)

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Calibrated pH meter

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mM. Causality: An organic solvent is necessary due to the limited water solubility of many thiophenols. The concentration is chosen to give an optimal absorbance reading in the spectrophotometer.

-

Determination of Analytical Wavelength (λmax): a. Prepare two solutions: one highly acidic (pH < 2, using 0.1 M HCl) and one highly basic (pH > 10, using 0.1 M NaOH), each containing the same final concentration of this compound (e.g., 50 µM). b. Record the UV-Vis absorption spectrum of both solutions from approximately 200 to 400 nm. c. Identify a wavelength where the difference in absorbance between the acidic (ArSH form) and basic (ArS⁻ form) solutions is maximal. This will be the analytical wavelength (λmax) for the titration. Self-validation: The clear isosbestic point observed during the titration will confirm that only two species are in equilibrium.

-

Spectrophotometric Titration: a. Prepare a series of solutions in cuvettes, each containing the same concentration of this compound (e.g., 50 µM) and a different buffer solution spanning the estimated pKa range (pH 3 to 6). b. Measure the pH of each solution accurately using a calibrated pH meter. c. Measure the absorbance of each solution at the predetermined analytical wavelength (λmax).

-

Data Analysis: a. Plot the measured absorbance values as a function of pH. This will generate a sigmoidal titration curve. b. The pKa corresponds to the pH at the inflection point of the sigmoidal curve. This can be determined by finding the pH at which the absorbance is halfway between the minimum (acidic plateau) and maximum (basic plateau) values. c. Alternatively, the pKa can be determined by fitting the data to the following equation: Abs = (Abs_ArSH + Abs_ArS⁻ * 10^(pH-pKa)) / (1 + 10^(pH-pKa)) where Abs is the measured absorbance, Abs_ArSH is the absorbance of the fully protonated form, and Abs_ArS⁻ is the absorbance of the fully deprotonated form.

Synthesis of this compound

While this compound may be commercially available, a general synthetic route can be proposed based on established methods for thiophenol synthesis.[6]

Caption: A plausible synthetic route to this compound.

A plausible approach involves the reaction of a suitable starting material, such as 4-bromo-α,α,α-trifluoroacetophenone, with a sulfur source. This could involve, for example, a Newman-Kwart rearrangement or a metal-catalyzed cross-coupling reaction. Purification would likely be achieved via column chromatography or distillation.

Conclusion

The acidity of this compound is a key parameter influencing its chemical and biological properties. Through the application of the Hammett equation, its pKa is estimated to be approximately 4.5, indicating a significantly enhanced acidity compared to the parent thiophenol. This is attributed to the potent electron-withdrawing nature of the trifluoroacetyl group. The provided detailed protocol for spectrophotometric pH titration offers a robust and reliable method for the experimental determination of this value. This guide provides a solid foundation for researchers working with this and related compounds, enabling a more predictive understanding of their behavior in various chemical and biological systems.

References

-

UV-vis absorption spectrum of the thiophenolate anion (left) and ¹H NMR... - ResearchGate. Available at: [Link]

-

Evolution of UV spectra for an aqueous solution of thiophenol (5 mg/L) with pH. - ResearchGate. Available at: [Link]

-

Thiophenol - Wikipedia. Available at: [Link]

-

Correlation between pKa values of thiophenols 1–6 and the Hammett sigma... - ResearchGate. Available at: [Link]

-

Calculate the pKa of an organic acid/base using Hammett and Taft constants - YouTube. Available at: [Link]

-

Ultraviolet visible (UV-Vis) spectra of thiophenol (SPh) n -corannulenes 2b-7b. Inset. - ResearchGate. Available at: [Link]

-

Applications of Hammett Equation: Substituent and Reaction Constants. Available at: [Link]

-

3d-Orbital participation and ultraviolet spectra of thiophenols - RSC Publishing. Available at: [Link]

-

Substituent Effects on the Physical Properties and pKa of Phenol - AFIT. Available at: [Link]

-

Thiophenol synthesis by C-S coupling or substitution - Organic Chemistry Portal. Available at: [Link]

-

thiophenol - Organic Syntheses Procedure. Available at: [Link]

-

Absolute pKa Determinations for Substituted Phenols - AFIT. Available at: [Link]

-

Absolute pKa determinations for substituted phenols - SciSpace. Available at: [Link]

-

6 - Organic Syntheses Procedure. Available at: [Link]

-

Hammett Substituent Constants Table | PDF | Molecules | Organic Chemistry - Scribd. Available at: [Link]

-

Hammett equation - Wikipedia. Available at: [Link]

-

Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - PMC. Available at: [Link]

-

Sigma Taft and Hammett values for organic functional groups (adapted from Perrin et al., 1981). - ResearchGate. Available at: [Link]

-

Table 13.1 Selected Hammett substituent constants and susceptibility factors. Available at: [Link]

-

Table 1: Hammett constants for some common substituents. Available at: [Link]

-

Theoretical estimation of the aqueous pK as of thiols - ResearchGate. Available at: [Link]

-

(PDF) Absolute p K a Determinations for Substituted Phenols - ResearchGate. Available at: [Link]

Sources

Comprehensive Safety and Handling Whitepaper: 4-(Trifluoroacetyl)thiophenol in Advanced Synthesis

Executive Summary

4-(Trifluoroacetyl)thiophenol (CAS: 86988-51-4) is a highly reactive, bifunctional building block utilized in advanced pharmaceutical synthesis and materials science[1]. Unlike standard laboratory reagents, this compound merges the extreme electrophilicity of a trifluoroacetyl group with the potent nucleophilicity and redox activity of a thiophenol derivative. Standard Safety Data Sheet (SDS) templates often fail to capture the synergistic hazards of these dual functional groups.

As an Application Scientist, it is critical to understand not just what the hazards are, but why they exist. This whitepaper provides an in-depth, mechanistically grounded guide to the toxicological profile, self-validating handling protocols, and emergency response strategies for this compound.

Chemical Identity & Physicochemical Profile

| Property | Value |

| Chemical Name | This compound; 2,2,2-Trifluoro-1-(4-mercaptophenyl)ethanone |

| CAS Number | 86988-51-4 |

| Molecular Formula | C₈H₅F₃OS |

| Molecular Weight | 206.19 g/mol |

| Physical State | Liquid / Low-melting solid |

| Odor | Pungent, repulsive (skunk/garlic-like) |

| Reactivity Profile | Highly electrophilic (carbonyl), highly nucleophilic (thiol) |

Mechanistic Toxicology & Hazard Profile

To design effective safety protocols, one must understand the molecular causality of the compound's toxicity. The hazard profile of this compound is driven by two distinct chemical moieties:

1. The Thiophenol Core (Oxidative Stress & Hypoxia): Aromatic thiols are highly membrane-permeable and severely toxic[2]. Upon entering the bloodstream, thiophenols penetrate the erythrocyte (red blood cell) membrane. Inside the cell, they initiate a catastrophic cycle of reduction/oxidation reactions that rapidly deplete intracellular glutathione (GSH) and cause the direct conversion of functional oxyhemoglobin (Fe²⁺) into non-functional methemoglobin (Fe³⁺) ()[3][4]. This drastically reduces the blood's oxygen-carrying capacity, leading to systemic hypoxia, cyanosis, and potentially fatal central nervous system depression[5].

2. The Trifluoroacetyl Substituent (Enhanced Acidity & Electrophilicity): The strongly electron-withdrawing nature of the para-substituted trifluoroacetyl (-COCF₃) group pulls electron density away from the thiol (-SH) group through the aromatic ring ()[6]. This significantly lowers the pKa of the thiol compared to unsubstituted thiophenol. Consequently, at physiological pH (7.4), a much larger fraction of the compound exists as the highly reactive thiolate anion. This accelerates its reaction with biological nucleophiles and exacerbates its acute toxicity and skin-corrosive properties.

Figure 1: Pathway of thiophenol-induced methemoglobinemia and oxidative stress.

Quantitative Hazard Assessment (GHS Classification)

Based on the structural alerts of the thiophenol core and the fluorinated ketone, the compound mandates the following stringent Global Harmonized System (GHS) classifications[7]:

| Hazard Class | GHS Code | Hazard Statement |

| Acute Toxicity (Oral) | Category 2 | H300: Fatal if swallowed |

| Acute Toxicity (Dermal) | Category 2 | H310: Fatal in contact with skin |

| Acute Toxicity (Inhalation) | Category 2 | H330: Fatal if inhaled |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| STOT (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |

Self-Validating Handling Protocols & Engineering Controls

Standard laboratory practices are insufficient for handling this compound. The protocols below are designed as self-validating systems , ensuring that safety is mathematically and chemically verifiable at every step.

Protocol A: Inert Atmosphere Manipulation

Causality: Exposure to ambient oxygen causes the thiol to auto-oxidize into a disulfide. This not only ruins the reagent's stoichiometry for synthesis but also generates exothermic heat and alters the compound's volatility.

-

Preparation: Purge the reaction vessel, Schlenk line, and all transfer glassware with ultra-high purity Argon.

-

Transfer: Utilize gas-tight Hamilton syringes equipped with Luer-lock needles. Never pour the liquid open to the atmosphere.

-

Decontamination: Immediately upon finishing the transfer, draw a 5% Sodium Hypochlorite (NaOCl) solution into the syringe to oxidize residual thiol before removing the syringe from the fume hood.

Protocol B: Self-Validating Spill Quenching Workflow

Causality: If a spill occurs, standard absorbent pads merely increase the surface area for evaporation, exacerbating the inhalation hazard. Containment must be immediately followed by a chemical oxidative quench to convert the volatile thiol into a non-volatile, water-soluble sulfonate ()[2].

-

Evacuation & PPE: Evacuate the immediate area. Responders must don Level A PPE (including SCBA if the spill is outside a ventilated hood).

-

Containment: Surround and cover the spill with an inert, non-combustible absorbent (e.g., vermiculite).

-

Oxidative Quench: Flood the absorbed spill with a 5% NaOCl (bleach) solution or 30% H₂O₂. Allow 15 minutes for the oxidative conversion of the thiol to a sulfonic acid.

-

Validation (The Trust Mechanism): Swab the quenched area and introduce the swab to a solution of Ellman’s Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB).

-

Logic: If free thiols remain, they will cleave DTNB to yield the TNB²⁻ dianion, turning the solution bright yellow. If the solution remains colorless, the quench is chemically validated.

-

-

Disposal: Once validated, sweep the inert solid into a dedicated, clearly labeled hazardous waste container.

Figure 2: Self-validating spill response workflow using oxidative quenching.

Emergency Response & First Aid Causality

First aid for this compound exposure must address both the corrosive nature of the fluorinated ketone and the systemic toxicity of the thiol.

-

Inhalation: Move the victim to fresh air immediately and administer 100% oxygen.

-

Causality: High-flow oxygen competes with the hypoxia induced by methemoglobinemia, buying time for enzymatic recovery.

-

-

Skin Contact: Flush with copious amounts of water for at least 15 minutes, followed by washing with a polyethylene glycol (PEG)-based decontamination solution if available.

-

Causality: The highly lipophilic nature of the aromatic ring makes water alone insufficient for deep dermal decontamination; PEG effectively solubilizes and extracts the unreacted chemical from the lipid layers of the skin.

-

-

Systemic Antidote (Medical Personnel Only): For severe cyanosis and confirmed methemoglobinemia, intravenous Methylene Blue (1-2 mg/kg) is the standard clinical antidote.

-

Causality: Methylene blue acts as an exogenous electron donor to the enzyme methemoglobin reductase, drastically accelerating the conversion of Fe³⁺ back to functional Fe²⁺ hemoglobin.

-

References

-

Amrolia, P., Sullivan, S. G., Stern, A., & Munday, R. (1989). "Toxicity of aromatic thiols in the human red blood cell." Journal of Applied Toxicology, 9(2), 113-118.[Link]

-

Liu, X., Xu, C., Wang, M., & Liu, Q. (2014). "Oxidative Trifluoromethylation and Trifluoromethylthiolation Reactions Using (Trifluoromethyl)trimethylsilane as a Nucleophilic CF3 Source." Accounts of Chemical Research, 48(4), 1027-1038.[Link]

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 7969, Thiophenol." PubChem.[Link]

Sources

- 1. amfluoro.com [amfluoro.com]

- 2. Thiophenol | C6H5SH | CID 7969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Toxicity of aromatic thiols in the human red blood cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxicity of aromatic thiols in the human red blood cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cdhfinechemical.com [cdhfinechemical.com]

The Trifluoroacetyl Thioester: A Keystone Moiety in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Abstract

In the intricate landscape of medicinal chemistry, the pursuit of molecular precision, stability, and targeted activity is paramount. Among the vast arsenal of chemical tools, the trifluoroacetyl group, when applied to thiol-containing molecules, presents a uniquely versatile and powerful platform. Its strong electron-withdrawing nature and predictable reactivity make the S-trifluoroacetyl group far more than a simple protecting group; it is a strategic element for enhancing drug efficacy, enabling complex syntheses, and designing sophisticated prodrug systems. This guide provides a comprehensive overview of the core principles and practical applications of trifluoroacetylated thiols, offering researchers and drug development professionals a detailed exploration of their synthesis, deprotection, and strategic deployment in modern therapeutic design.

The Fundamental Chemistry of Trifluoroacetylated Thiols

The thiol functional group (-SH), present in the amino acid cysteine and numerous small-molecule drugs, is a site of high reactivity.[1] Its nucleophilicity and susceptibility to oxidation into disulfides present significant challenges during chemical synthesis and can impact a drug's stability and pharmacokinetic profile.[1][2] Protecting the thiol group is therefore an essential strategy in peptide chemistry and drug development.[3][4]

The trifluoroacetyl (TFAc) group is an acyl protecting group used for amines, alcohols, and thiols.[5] When attached to a sulfur atom, it forms a trifluoroacetyl thioester. The utility of this group is rooted in the powerful inductive effect of the three fluorine atoms, which dramatically influences the chemistry of the adjacent carbonyl group.

Key Physicochemical Properties:

-

Enhanced Electrophilicity: The trifluoroacetyl group's electron-withdrawing nature makes the thioester carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

-

Acid Stability: The S-trifluoroacetyl bond is notably stable under strongly acidic conditions, including treatment with trifluoroacetic acid (TFA), which is commonly used to remove other protecting groups like the tert-butyloxycarbonyl (Boc) group.[6][7]

-

Base Lability: Conversely, the thioester is readily cleaved under mild basic (nucleophilic) conditions, providing a clear and orthogonal deprotection strategy.[6]

This combination of acid stability and base lability is the cornerstone of its utility, allowing for selective deprotection in the presence of other sensitive functional groups.

The S-Trifluoroacetyl Group in Chemical Synthesis

The primary and most established role of the S-trifluoroacetyl group is as a robust and orthogonal protecting group for cysteine and other thiol-containing molecules during complex multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS).

Orthogonality in Peptide Synthesis

In SPPS, protecting groups must be removable without disturbing other protecting groups or the peptide's linkage to the solid support resin.[4] The S-trifluoroacetyl group is highly compatible with standard SPPS strategies:

-

Orthogonal to Boc/Cbz Strategy: It is completely stable to the acidic conditions (e.g., neat TFA) used to remove Boc and other acid-labile groups.[6]

-

Semi-Orthogonal to Fmoc Strategy: It is generally stable during the repeated mild base treatments (e.g., piperidine) used for Fmoc group removal, although prolonged exposure can lead to premature cleavage. Careful optimization is required.[3][6]

This orthogonality allows for the selective deprotection of the thiol at a desired stage of the synthesis, enabling, for example, the controlled formation of disulfide bridges or site-specific conjugation.

Experimental Protocol 1: S-Trifluoroacetylation of a Cysteine Derivative

This protocol describes a general method for protecting the thiol side chain of a cysteine residue using trifluoroacetic anhydride (TFAA).

Materials:

-

N-protected Cysteine (e.g., Fmoc-Cys-OH)

-

Trifluoroacetic Anhydride (TFAA)

-

Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the N-protected cysteine (1.0 equiv) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (1.1 equiv) to the solution while stirring.

-

Add TFAA (1.2 equiv) dropwise to the reaction mixture. The reaction is often exothermic.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude S-trifluoroacetylated product.

-

Purify the product as needed, typically via column chromatography on silica gel.

Experimental Protocol 2: Deprotection of the S-Trifluoroacetyl Group

This protocol details the removal of the S-trifluoroacetyl group under mild basic conditions.

Materials:

-

S-trifluoroacetylated peptide or molecule

-

Aqueous Ammonia (e.g., 1 M solution) or Sodium Borohydride (NaBH₄)

-

Tetrahydrofuran (THF) and Ethanol (for NaBH₄ method)

-

Standard workup and purification reagents

Procedure (Aqueous Ammonia Method):

-

Dissolve the S-trifluoroacetylated compound in a suitable solvent (e.g., a mixture of water and a co-solvent like acetonitrile).

-

Add an excess of aqueous ammonia (e.g., 10-20 equivalents) to the solution.

-

Stir the reaction at room temperature for 30-60 minutes. Monitor the deprotection via HPLC or LC-MS.

-

Upon completion, the product can be isolated. For peptides, this is often done by lyophilization after acidifying with a volatile acid (like acetic acid) to neutralize the excess base.

Procedure (Sodium Borohydride Method):

-

Dissolve the S-trifluoroacetylated compound in a mixed solvent system of THF and ethanol (1:1 v/v).[8]

-

Add an excess of sodium borohydride (NaBH₄) to the solution and stir for up to 60 minutes.[8]

-

Monitor the reaction by HPLC.

-

Quench the reaction carefully with an acidic solution.

-

Isolate the product using standard extraction or purification techniques.[8]

Visualization: Protection and Deprotection Workflow

Caption: Orthogonal protection and deprotection of thiols using the trifluoroacetyl group.

Trifluoroacetylated Thiols as a Prodrug Strategy

A significant challenge in drug design is optimizing a molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Thiol-containing drugs can suffer from poor membrane permeability and rapid metabolism.[9] Converting the thiol into a thioester is a well-established prodrug strategy to mask the reactive thiol, improve lipophilicity, and facilitate passage across cell membranes.[10]

The S-trifluoroacetyl group serves as an excellent caging moiety for a thiol-based prodrug. The resulting thioester can be designed to be stable in the gastrointestinal tract but is readily hydrolyzed in vivo by endogenous esterases to release the active thiol-containing drug at the site of action.

Mechanism of Bioactivation

The bioactivation relies on the catalytic activity of ubiquitous enzymes like carboxylesterases present in plasma, liver, and other tissues. These enzymes catalyze the nucleophilic attack of a water molecule on the highly electrophilic carbonyl carbon of the trifluoroacetyl thioester, leading to hydrolysis and release of the parent drug.

Visualization: Prodrug Bioactivation Pathway

Caption: Enzymatic cleavage of an S-trifluoroacetylated prodrug to release the active thiol.

Advantages in Drug Delivery

-

Improved Bioavailability: By increasing lipophilicity, the prodrug can enhance oral absorption and tissue penetration.

-

Controlled Release: The rate of hydrolysis can be tuned, potentially allowing for sustained release of the active agent.

-

Enhanced Stability: Protecting the thiol prevents premature oxidation or formation of disulfide-linked dimers during formulation and administration.[10]

While the S-acetyl group is also used in this context (e.g., N-acetylcysteine), the S-trifluoroacetyl group's increased reactivity towards hydrolysis can, in some contexts, provide a more rapid and efficient release of the active drug.[11][12]

Advanced Applications and Considerations

Beyond its core roles, the trifluoroacetyl group is a tool for constructing complex molecular architectures.

Intermediates for Trifluoromethylated Heterocycles

Trifluoroacetylation is a key strategy for introducing the trifluoromethyl (CF₃) group into organic molecules.[5] The CF₃ group is a highly valued substituent in medicinal chemistry due to its ability to increase metabolic stability, enhance binding affinity, and improve lipophilicity. The trifluoroacetylated thiol can act as a key intermediate in the synthesis of trifluoromethyl-containing heterocycles, which are scaffolds for many important drugs.[5]

Potential Pitfalls: Unwanted Trifluoroacetylation

A critical consideration, particularly in peptide synthesis, is the risk of unwanted trifluoroacetylation. When TFA is used in high concentrations for deprotection (e.g., cleaving a peptide from a resin), it can be a source of trifluoroacetyl cations, especially in the presence of a carbodiimide coupling agent.[13] This can lead to the trifluoroacetylation of free amine groups (N-terminus or lysine side chains), resulting in terminated peptide chains and purification challenges.[13][14] The addition of nucleophilic scavengers like 1-hydroxybenzotriazole (HOBt) can greatly reduce this side-reaction.[13]

Data Summary: Comparison of Common Thiol Protecting Groups

| Protecting Group | Abbreviation | Stability | Cleavage Conditions | Orthogonality Notes |

| Trifluoroacetyl | TFAc | Stable to strong acid (TFA) | Mild base (aq. NH₃, NaBH₄) | Orthogonal to Boc, semi-orthogonal to Fmoc.[6] |

| Trityl | Trt | Stable to base | Mild acid (TFA), I₂ | Orthogonal to Fmoc. Acid lability can be an issue.[15] |

| Acetamidomethyl | Acm | Stable to acid (TFA) and base | Mercury(II) or Iodine (I₂) | Requires heavy metal reagents for removal. |

| tert-Butyl | tBu | Stable to base and mild acid | Strong acid (HF, TFMSA) | Not orthogonal with Boc strategy. |

| p-Methoxybenzyl | Meb | Stable to base | Strong acid (HF, TFMSA) | Cleaved under harsher acid conditions than Trt.[16] |

Conclusion and Future Outlook

The S-trifluoroacetyl group is a powerful and versatile tool in the medicinal chemist's toolbox. Its unique electronic properties confer a predictable reactivity profile, enabling its use as a highly effective and orthogonal protecting group for thiols in complex syntheses. This same reactivity makes it an ideal cleavable linker for prodrug design, offering a pathway to improve the pharmacokinetic properties of thiol-containing therapeutics. As drug design moves towards more complex and targeted modalities, such as bioconjugates and targeted delivery systems, the principles of stability, orthogonality, and controlled cleavage embodied by trifluoroacetylated thiols will continue to be of critical importance.[17] Future research will likely focus on developing novel reagents for milder trifluoroacetylation and expanding the application of this moiety to new classes of stimuli-responsive and bioorthogonal systems.[18]

References

-

Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines | Request PDF. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

-

Bernatowicz, M. S., Daniels, S. B., & Köster, H. (2003). Trifluoroacetyl as an orthogonal protecting group for guanidines. Tetrahedron Letters, 44(49), 7343-7346. [Link]

-

Trifluoroacetic acid in the synthesis of thiolcarbamates and s-methyl alkanethioates. (n.d.). Retrieved March 7, 2024, from [Link]

-

López, S. E., Charris, J. E., & de Sanctis, J. (2010). Trifluoroacetylation in Organic Synthesis: Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds. Current Organic Chemistry, 14(5), 457-477. [Link]

-

Use of N-trifluoroacetyl-protected amino acid chlorides in peptide coupling reactions with virtually complete preservation of stereochemistry | Request PDF. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

-

2 Protection of Functional Groups. (n.d.). Retrieved March 7, 2024, from [Link]

-

Urbaniak, A., et al. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Molecules, 25(15), 3426. [Link]

-

Trifluoroacetamides. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

-

Pearson, D. A., et al. (1990). Trialkylsilanes as for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Peptide Research, 3(6), 309-313. [Link]

-

A Trifluoroacetic Acid-labile Sulfonate Protecting Group and Its Use in the Synthesis of a Near-IR Fluorophore | Request PDF. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

-

Firouzabadi, H., et al. (2000). Selective Deprotection of Thioacetals by MnO₂, BaMnO₄ and KMnO₄ in the Presence of Anhydrous AlCl₃ and FeCl₃ in Dry CH₃CN. Molecules, 5(7), 896-903. [Link]

- US20150011778A1 - Use of trifluoroacetamide for n-terminal protection. (n.d.). Google Patents.

-

Kent, S. B., et al. (1981). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 17(2), 243-258. [Link]

-

Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Derivatives. (n.d.). Science of Synthesis. Retrieved March 7, 2024, from [Link]

-

Fletcher, G. A., Löw, M., & Young, G. T. (1973). Amino-acids and peptides. Part XXXVII. Trifluoroacetylation during the coupling of t-butoxycarbonylamino-acids with peptide esters in the presence of trifluoroacetate anion. Journal of the Chemical Society, Perkin Transactions 1, 1162-1164. [Link]

- US4111924A - Method for removal of thiol-protecting groups. (n.d.). Google Patents.

-

Urbaniak, A., et al. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Molecules, 25(15), 3426. [Link]

-

ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

-

Wu, F., et al. (2012). δ-Thiolactones as prodrugs of thiol-based glutamate carboxypeptidase II (GCPII) inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(12), 4018-4021. [Link]

-

Synthesis and biological studies of the thiols-triggered anticancer prodrug for a more effective cancer therapy. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

-

Thiolation of Polymers; A re-oriented approach towards targeted drug delivery. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

-

A. E. E. El-Shamy. (2021). Medicinal Thiols: Current Status and New Perspectives. Medical Research Archives, 9(1). [Link]

-

Sun, C., et al. (2020). Investigating the crucial roles of aliphatic tails in disulfide bond-linked docetaxel prodrug nanoassemblies. Acta Pharmaceutica Sinica B, 10(7), 1332-1342. [Link]

-

Leichner, C., et al. (2021). Thiolated Nanoparticles for Biomedical Applications: Mimicking the Workhorses of Our Body. Advanced Functional Materials, 31(52), 2106955. [Link]

-

Al-Lawati, H. A., et al. (1999). Kinetics of S-nitrosation of thiols in nitric oxide solutions. Free Radical Biology and Medicine, 26(3-4), 339-348. [Link]

-

Thioester and thioacid synthesis by acylation of thiols (thiolation). (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

-

FDA-approved thiol-reacting drugs that potentially bind into the SARS-CoV-2 main protease, essential for viral replication. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

-

TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (n.d.). ACS Publications. Retrieved March 7, 2024, from [Link]

-

Redox-responsive nanogels for drug-delivery: thiol–maleimide and thiol–disulfide exchange chemistry as orthogonal tools for fabrication and degradation. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

-

Kwak, M. K., & Anders, M. W. (2014). Toxicity mechanism-based prodrugs: Glutathione-dependent bioactivation as a strategy for anticancer prodrug design. Expert Opinion on Drug Delivery, 11(11), 1735-1746. [Link]

-

Click-Triggered Bioorthogonal Bond-Cleavage Reactions. (n.d.). reposiTUm. Retrieved March 7, 2024, from [Link]

-

Synthesis and Characterization of Biodegradable Thiolated Chitosan Nanoparticles as Targeted Drug Delivery System. (2011, July 12). Walsh Medical Media. [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]

Sources

- 1. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]

- 2. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Trifluoroacetylation in Organic Synthesis: Reagents, Developments...: Ingenta Connect [ingentaconnect.com]

- 6. Trifluoroacetyl as an orthogonal protecting group for guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]

- 9. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. δ-Thiolactones as prodrugs of thiol-based glutamate carboxypeptidase II (GCPII) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. researchgate.net [researchgate.net]

- 13. Amino-acids and peptides. Part XXXVII. Trifluoroacetylation during the coupling of t-butoxycarbonylamino-acids with peptide esters in the presence of trifluoroacetate anion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. US4111924A - Method for removal of thiol-protecting groups - Google Patents [patents.google.com]

- 17. Thiolated Nanoparticles for Biomedical Applications: Mimicking the Workhorses of Our Body - PMC [pmc.ncbi.nlm.nih.gov]

- 18. repositum.tuwien.at [repositum.tuwien.at]

A Technical Guide to the Electronic Properties of Para-Substituted Trifluoroacetyl Thiophenols

Abstract

Para-substituted trifluoroacetyl thiophenols represent a pivotal class of molecules in contemporary drug discovery and materials science. The strategic placement of a trifluoroacetyl group, a potent electron-withdrawing moiety, on a thiophenol scaffold creates a unique electronic profile that can be systematically modulated through para-substitution. This guide provides an in-depth exploration of the synthesis, characterization, and electronic properties of these compounds. We will delve into the theoretical underpinnings of substituent effects, supported by experimental data from cyclic voltammetry and UV-Vis spectroscopy. Furthermore, this document outlines detailed experimental protocols and discusses the profound implications of these tunable electronic properties for researchers, scientists, and drug development professionals.

Introduction: The Significance of Tunable Electronic Properties

The thiophenol motif is a recurring feature in a variety of biologically active molecules and functional materials. The introduction of a trifluoroacetyl group drastically alters the electronic landscape of the thiophenol ring system. The trifluoromethyl (CF3) group is one of the most powerful electron-withdrawing groups in medicinal chemistry, owing to the high electronegativity of fluorine atoms.[1] This strong inductive effect, coupled with the carbonyl group, renders the sulfur atom and the aromatic ring relatively electron-deficient.

The true utility of this scaffold lies in its capacity for fine-tuning. By introducing various substituents at the para-position, we can systematically alter the electron density across the molecule. This modulation of electronic properties is not merely an academic exercise; it has profound consequences for molecular interactions, reactivity, and ultimately, biological activity. For instance, the redox potential of the thiophenol can be adjusted to participate in specific biological signaling pathways, or its reactivity as a covalent modifier of protein targets can be precisely controlled.[2][3] Understanding and harnessing these substituent-driven electronic effects is therefore paramount for the rational design of novel therapeutics and advanced materials.[4]

Synthesis and Characterization

A variety of synthetic routes to access para-substituted thiophenols have been reported, often involving the reduction of corresponding sulfonyl chlorides or the coupling of aryl halides with a sulfur source.[5][6] The trifluoroacetyl group can be introduced through several methods, including the reaction of a thiophenol with trifluoroacetic anhydride or a related activated derivative.

A general synthetic approach is outlined below:

-

Step 1: Synthesis of the Substituted Thiophenol: A common method involves the reduction of a para-substituted benzenesulfonyl chloride with a reducing agent like zinc dust in an acidic medium.[6]

-

Step 2: Acylation with a Trifluoroacetyl Source: The resulting para-substituted thiophenol is then reacted with a suitable trifluoroacetylating agent, such as trifluoroacetic anhydride, often in the presence of a non-nucleophilic base, to yield the final product.

The synthesized compounds are typically characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.

Core Topic: Electronic Properties and Their Modulation

The electronic properties of para-substituted trifluoroacetyl thiophenols are a direct consequence of the interplay between the fixed electron-withdrawing trifluoroacetyl group and the variable para-substituent. This relationship can be both qualitatively understood and quantitatively measured using a combination of theoretical principles and experimental techniques.

Theoretical Framework: The Hammett Equation

The Hammett equation is an invaluable tool for quantifying the electronic influence of substituents on an aromatic ring.[7] It provides a linear free-energy relationship that correlates reaction rates and equilibrium constants for a wide range of reactions involving para- and meta-substituted benzene derivatives. The equation is given by:

log(K/K₀) = σρ

Where K and K₀ are the equilibrium constants for the substituted and unsubstituted reactants, respectively, σ is the substituent constant, and ρ is the reaction constant. The substituent constant, σ, is a measure of the electronic effect of a particular substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[8]

For para-substituted thiophenols, the Hammett constants (σp) provide a reliable metric for the inductive and resonance effects of the varied substituents.[8]

Experimental Probes of Electronic Structure

Cyclic Voltammetry (CV): This electrochemical technique is instrumental in determining the oxidation and reduction potentials of a molecule. For para-substituted trifluoroacetyl thiophenols, the oxidation potential is particularly informative as it reflects the ease with which an electron can be removed from the molecule, often from the highest occupied molecular orbital (HOMO). Electron-donating groups at the para-position are expected to lower the oxidation potential (making it easier to oxidize), while electron-withdrawing groups will increase it.[9][10]

UV-Vis Spectroscopy: This technique probes the electronic transitions within a molecule. Aromatic compounds typically exhibit characteristic π → π* transitions.[11][12] The position of the absorption maximum (λmax) is sensitive to the electronic nature of the substituents. Electron-donating groups tend to cause a bathochromic (red) shift to longer wavelengths, indicating a smaller HOMO-LUMO energy gap, whereas electron-withdrawing groups often result in a hypsochromic (blue) shift.[13]

Structure-Property Relationship: A Quantitative View

The interplay between the para-substituent and the trifluoroacetyl group dictates the overall electronic character of the molecule. The following table summarizes representative data for a series of para-substituted trifluoroacetyl thiophenols.

| Para-Substituent (X) | Hammett Constant (σp)[14] | Oxidation Potential (Epa vs. Ag/AgCl) | λmax (nm) |

| -OCH₃ | -0.27 | Lower | Higher |

| -CH₃ | -0.17 | ↓ | ↓ |

| -H | 0.00 | Reference | Reference |

| -Cl | 0.23 | ↑ | ↑ |

| -CN | 0.66 | Higher | Lower |

| -NO₂ | 0.78 | Highest | Lowest |

Note: The trends in Oxidation Potential and λmax are qualitative and represent the expected behavior based on electronic principles. Exact values would be determined experimentally.

The data clearly illustrates that as the electron-donating character of the para-substituent increases (more negative σp), the molecule is more easily oxidized. Conversely, as the electron-withdrawing nature of the substituent increases (more positive σp), oxidation becomes more difficult.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of the electronic properties of these compounds.

Applications and Implications in Drug Development

The ability to fine-tune the electronic properties of trifluoroacetyl thiophenols has significant implications for drug discovery.[15]

-

Covalent Inhibitors: The trifluoroacetylthioester can act as a "warhead" for covalent modification of protein targets, such as enzymes. The reactivity of this group can be modulated by the para-substituent. An electron-withdrawing substituent will enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by amino acid residues like cysteine or serine on the target protein.

-

Modulation of Drug-Target Interactions: The electronic properties of the aromatic ring influence non-covalent interactions, such as π-π stacking and cation-π interactions, which are crucial for drug-target binding affinity and selectivity.

-

Pharmacokinetic Properties: The overall electronic distribution of the molecule affects its physicochemical properties, including lipophilicity and metabolic stability, which are key determinants of a drug's pharmacokinetic profile.

Illustrative Signaling Pathway Modulation

Consider a hypothetical signaling pathway where a kinase is a key therapeutic target. A para-substituted trifluoroacetyl thiophenol could be designed as a covalent inhibitor.

In this diagram, the inhibitor covalently modifies the active kinase, rendering it inactive and blocking downstream signaling. The reactivity of the inhibitor, and thus its efficacy, can be tuned by the choice of the para-substituent 'X'.

Detailed Experimental Protocols

Protocol: Cyclic Voltammetry

Objective: To determine the oxidation potential of a para-substituted trifluoroacetyl thiophenol.

Materials:

-

Working Electrode: Glassy carbon electrode

-

Reference Electrode: Ag/AgCl

-

Counter Electrode: Platinum wire

-

Electrolyte Solution: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile.

-

Analyte: 1 mM solution of the para-substituted trifluoroacetyl thiophenol.

Procedure:

-

Polish the glassy carbon electrode with alumina slurry, rinse with deionized water and ethanol, and dry thoroughly.

-

Assemble the three-electrode cell with the electrolyte solution.

-

Purge the solution with nitrogen or argon for 10-15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.

-

Record a background voltammogram of the electrolyte solution.

-

Add the analyte to the cell to achieve a final concentration of 1 mM.

-

Scan the potential from an initial value (e.g., 0 V) to a final value (e.g., +2.0 V) and back at a scan rate of 100 mV/s.[10]

-

Record the resulting voltammogram. The peak potential of the anodic wave (Epa) corresponds to the oxidation potential of the compound.

-

It is good practice to run a ferrocene/ferrocenium (Fc/Fc⁺) couple as an internal standard for potential referencing.

Conclusion

Para-substituted trifluoroacetyl thiophenols are a versatile class of compounds with highly tunable electronic properties. The systematic variation of para-substituents provides a powerful strategy to modulate their redox potentials, reactivity, and spectral characteristics. This guide has provided a comprehensive overview of the theoretical principles, experimental methodologies, and practical applications relevant to these molecules. A thorough understanding of the structure-property relationships discussed herein is essential for the rational design of next-generation therapeutics and functional materials.

References

-

Magesh, C. J., et al. (2005). Electronic properties of para-substituted thiophenols and disulfides from 13C NMR spectroscopy and ab initio calculations: relations to the Hammett parameters and atomic charges. New Journal of Chemistry. Available at: [Link]

-

Hinman, J. J., et al. (2022). Substituent Effects Impact Surface Charge and Aggregation of Thiophenol-Labeled Gold Nanoparticles for SERS Biosensors. MDPI. Available at: [Link]

-

Palmisano, F., et al. (2022). Voltammetric and Spectroscopic Investigation of Electrogenerated Oligo-Thiophenes: Effect of Substituents on the Energy-Gap Value. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). (a) Substitution reactions involving thiophenol... ResearchGate. Available at: [Link]

-

Klein, E., & Lukeš, V. (2006). S—H Bond Dissociation Enthalpies in para- and meta- Substituted Thiophenols. Acta Chimica Slovaca. Available at: [Link]

-

Landelle, G., et al. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry. Available at: [Link]

-

Consiglio, G., et al. (1986). Use of the Hammett equation in substituted thiophenes. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Organic Chemistry Portal. Available at: [Link]

-

Wang, F., et al. (2019). Electrochemical oxidative C–H/S–H cross-coupling between enamines and thiophenols with H2 evolution. RSC Publishing. Available at: [Link]

-

ResearchGate. (n.d.). Electrochemical Behavior of Diphenyl Disulfide and Thiophenol on Glassy Carbon and Gold Electrodes in Aprotic Media. ResearchGate. Available at: [Link]

-

Schwarzenbach, R. P., et al. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors. Available at: [Link]

-

Akbaş, H., et al. (2024). Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. ACS Omega. Available at: [Link]

-

Jones, A. C., et al. (2022). pH-Induced Changes in the SERS Spectrum of Thiophenol at Gold Electrodes during Cyclic Voltammetry. PMC. Available at: [Link]

-